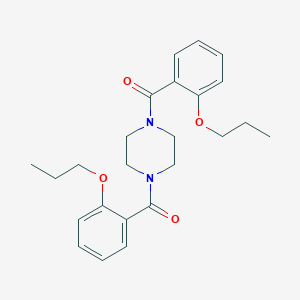

1,4-Bis(2-propoxybenzoyl)piperazine

Descripción

1,4-Bis(2-propoxybenzoyl)piperazine is a piperazine derivative featuring two 2-propoxybenzoyl groups symmetrically attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely studied for their versatility, with substituents dictating solubility, bioavailability, and biological activity.

Propiedades

Fórmula molecular |

C24H30N2O4 |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

[4-(2-propoxybenzoyl)piperazin-1-yl]-(2-propoxyphenyl)methanone |

InChI |

InChI=1S/C24H30N2O4/c1-3-17-29-21-11-7-5-9-19(21)23(27)25-13-15-26(16-14-25)24(28)20-10-6-8-12-22(20)30-18-4-2/h5-12H,3-4,13-18H2,1-2H3 |

Clave InChI |

RKZXRCJVRVXDGB-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |

SMILES canónico |

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : Chloro and isobutoxy substituents (e.g., ) increase hydrophobicity compared to hydroxyethyl derivatives (e.g., ).

- Stereochemical Complexity : Bicyclic substituents () introduce chirality, impacting pharmacological targeting.

- Thermal Stability: Selenogallates with 1,4-bis(3-aminopropyl)piperazine () show variable thermal stability (TGA decomposition >250°C).

Table 2: Pharmacological Activities

Key Trends :

- Electron-Withdrawing Groups: Thiazolinone and nitro substituents enhance interactions with enzymatic targets (e.g., kinases ).

- Antimicrobial Potential: Piperazines with thiadiazole groups () show broad-spectrum antimicrobial activity, though unsubstituted benzoyl analogs may lack this property.

Key Advances :

- Green Chemistry : Maghnite clay catalysts () enable solvent-free synthesis, reducing environmental impact.

- Stereoselectivity: Chiral nopol derivatives () are synthesized with high enantiomeric purity via reflux conditions.

Thermal and Chemical Stability

- Thermal Decomposition: Poly(1,4-bis(methacryloyl)piperazine) () shows stability up to 200°C (TGA), while selenogallates () decompose at higher temperatures (>250°C).

- Chemical Stability : Hydroxyethyl derivatives () exhibit high solubility in polar solvents, whereas bicyclic analogs () are stable in organic media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.